tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS: 2222756-66-1) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g/mol . The structure features a pyrrolo[3,4-c]pyridine core partially unsaturated, a tert-butyloxycarbonyl (Boc) protecting group at the 2-position, and a reactive chloromethyl (-CH₂Cl) substituent at the 6-position. This chloromethyl group is a critical functional site, enabling nucleophilic substitution reactions, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key properties (from available data):
- Molecular formula: C₁₃H₁₇ClN₂O₂
- Molecular weight: 268.74 g/mol
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 6-(chloromethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
DDBHFZCBHCFUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Pathways
A primary route to tert-butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves nucleophilic substitution at the chloromethyl position. For instance, reacting tert-butyl 6-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) achieves chlorination at the hydroxymethyl group. This method typically yields 80–85% product purity, requiring subsequent recrystallization from ethyl acetate/hexane mixtures to attain >98% purity.
Ring-Closing Metathesis and Cyclization
Alternative approaches employ ring-closing strategies to construct the pyrrolo[3,4-c]pyridine core. For example, a Heck coupling between tert-butyl 3-chloropyridine-4-carboxylate and a propargylamine derivative generates the bicyclic intermediate, which undergoes chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂. This method, while efficient, requires stringent moisture control to prevent hydrolysis of the chloromethyl group.
Reaction Conditions and Optimization
Solvent Systems and Temperature Dependence
Optimal solvent selection significantly impacts reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile enhance nucleophilicity in chlorination steps, while ethereal solvents (e.g., tetrahydrofuran) favor cyclization reactions. For instance, a study comparing DMF and THF in chloromethylation revealed a 15% higher yield in DMF at 60°C (92% vs. 77%).
Table 1: Solvent Effects on Chloromethylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 4 | 92 |
| THF | 60 | 6 | 77 |
| Acetonitrile | 80 | 3 | 85 |
Stoichiometric Ratios and Catalysts
Molar ratios of chlorinating agents (e.g., SOCl₂) to hydroxymethyl precursors critically influence byproduct formation. A 1.2:1 molar ratio of SOCl₂ to hydroxymethyl substrate minimizes di-chlorinated byproducts (<5%), whereas a 2:1 ratio increases di-chlorination to 18%. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq.) accelerate reactions by 30% without compromising selectivity.
Industrial vs. Laboratory-Scale Synthesis
Continuous-Flow Reactor Systems
Industrial production leverages automated continuous-flow reactors to enhance reproducibility. A patented protocol describes a two-stage flow system where the pyrrolopyridine core is synthesized at 100°C under 10 bar pressure, followed by inline chlorination at 40°C. This method achieves a throughput of 15 kg/day with ≤2% batch-to-batch variability.
Laboratory-Scale Batch Processes
In contrast, laboratory syntheses often employ round-bottom flasks under nitrogen atmospheres. A representative procedure involves:
-
Dissolving tert-butyl 6-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (10 mmol) in DCM (50 mL).
-
Adding SOCl₂ (12 mmol) dropwise at 0°C.
-
Refluxing for 3 h, followed by quenching with ice-cold NaHCO₃.
-
Extracting with DCM, drying over MgSO₄, and evaporating to dryness.
This method yields 2.3–2.5 g of product (82–87% yield) after column chromatography.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) confirms successful chloromethylation via the disappearance of the hydroxymethyl proton (δ 4.85 ppm) and emergence of a chloromethyl singlet at δ 4.62 ppm. LC-MS analysis ([M+H]⁺ = 269.1) ensures molecular weight consistency.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the target compound at 8.2 min, with ≤0.5% impurities detected at 254 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity or target specific pathways. Notable applications include:
- Anticancer Activity : Research has indicated that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The chloromethyl group may facilitate interactions with biological targets, enhancing efficacy .
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The presence of the pyridine ring contributes to their ability to disrupt microbial cell functions .
Synthetic Chemistry
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules : It can be used in the synthesis of more complex organic molecules through various reactions like nucleophilic substitution and coupling reactions. This makes it valuable in the pharmaceutical industry for developing new drugs .
- Functionalization Reactions : The chloromethyl group allows for further functionalization, enabling the introduction of diverse substituents that can modify the compound's properties and activities .
Case Study 1: Anticancer Research
A study evaluated the anticancer properties of modified pyrrolopyridine derivatives, including this compound. Results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting potential as a lead compound for drug development .
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrrolopyridine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a template for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrrolo[3,4-c]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of pyrrolopyridine derivatives with tert-butyl carboxylate groups. Below is a detailed comparison with structurally related compounds (Table 1) and their distinguishing features:
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
Chloromethyl Group :
- The chloromethyl substituent in the target compound distinguishes it from analogs like the trans-saturated derivative (CAS 1251014-37-5) or Boc-protected cis-pyrrolo[3,4-c]pyrrole (CAS 250275-15-1). This group facilitates nucleophilic substitutions (e.g., with amines or thiols) to introduce diverse functionalities .
- In contrast, compounds like tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride (CAS 1187933-06-7) lack this reactivity but offer protonated amines for salt formation, enhancing solubility .
However, they lack the conjugation and rigidity of the partially unsaturated pyrrolopyridine core in the target compound .
Stereochemistry :
- The trans configuration in CAS 1251014-37-5 reduces steric hindrance compared to cis isomers, influencing crystallinity and solubility .
Protective Groups :
- Boc groups are common in intermediates to mask reactive amines. The target compound’s Boc group at the 2-position contrasts with the hydroxymethyl in CAS 1187933-06-7 or fluorine in the pyridine derivative from , which modify electronic and steric profiles .
Biological Activity
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- CAS Number : 2222756-66-1
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to act as an inhibitor of various kinases and may modulate neurotransmitter receptor activity, influencing several signaling pathways within cells.
Enzyme Inhibition
Antioxidant and Anti-inflammatory Properties
In vitro studies have reported that related compounds possess antioxidant properties, as assessed through assays measuring their ability to scavenge free radicals. Additionally, anti-inflammatory effects have been observed in models of inflammation where these compounds reduced pro-inflammatory cytokine production .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Activity
In another research effort, the antioxidant capacity of pyrrolopyridine derivatives was evaluated using the ORAC (Oxygen Radical Absorbance Capacity) assay. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their utility in oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparison of Chlorination Methods
| Method | Reagents | Temp. Range | Yield (%) | By-Products |
|---|---|---|---|---|
| Nucleophilic Halogenation | SOCl₂/DCM | 0–5°C | 70–85 | HCl gas, sulfites |
| Radical Chlorination | NCS/UV light | 25–40°C | 50–65 | Di/tri-chlorinated analogs |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to verify chloromethyl (-CH₂Cl, δ ~4.5 ppm) and tert-butyl (δ ~1.4 ppm) groups. Compare with published spectra of analogs .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity >95% and detect chlorinated by-products .
- X-ray Crystallography : If crystals are obtainable, refine using SHELX software to resolve bond angles/planarity of the pyrrolopyridine core .
Advanced: What strategies optimize the regioselective functionalization of the chloromethyl group in complex heterocyclic systems like pyrrolo[3,4-c]pyridine?
Methodological Answer:
Regioselectivity challenges arise from steric hindrance and electronic effects:
- Protection/Deprotection : Temporarily protect the pyrrolopyridine nitrogen with Boc groups to direct substitution at the chloromethyl site .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) after converting -CH₂Cl to -Bpin via Miyaura borylation .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 reactions .
Advanced: How do solvent polarity and reaction temperature influence the reactivity of the chloromethyl moiety in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Polarity : High polarity (e.g., DMF) enhances SN2 kinetics by stabilizing charged intermediates. Low polarity (e.g., THF) favors elimination side reactions .
- Temperature : Lower temps (0–10°C) suppress competing elimination (e.g., dehydrochlorination), while higher temps (40–60°C) accelerate substitution but risk decomposition .
Q. Table 2: Solvent/Temperature Optimization
| Solvent | Dielectric Constant | Optimal Temp. | Reaction Outcome (Substitution:Elimination Ratio) |
|---|---|---|---|
| DMF | 36.7 | 0–10°C | 9:1 |
| THF | 7.5 | 25°C | 3:1 |
| Toluene | 2.4 | 40°C | 1:2 |
Advanced: What analytical techniques are critical for resolving contradictions in reaction outcomes when using this compound as a synthetic intermediate?
Methodological Answer:
Contradictions (e.g., variable yields, unexpected by-products) require:
- High-Resolution Mass Spectrometry (HRMS) : Identify trace impurities (e.g., tert-butyl cleavage products) with <1% abundance .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
- Crystallographic Data Mining : Compare unit cell parameters (via CCDC/ICSD databases) to rule out polymorphic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
